4-(2,5-Difluorophenoxy)butane-1-thiol
Description
4-(2,5-Difluorophenoxy)butane-1-thiol is a fluorinated thiol-containing compound characterized by a butane chain linked to a 2,5-difluorophenoxy group and a terminal thiol (-SH) moiety. Its structure combines the electron-withdrawing properties of fluorine atoms with the nucleophilic reactivity of the thiol group, making it of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(2,5-difluorophenoxy)butane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2OS/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-14/h3-4,7,14H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFIHIQEOIINBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCCS)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Differences :
- Core scaffold : Pyrimidine ring vs. butane chain.
- Substituents: 2,6-difluorophenoxy group vs. 2,5-difluorophenoxy; trifluoromethyl (-CF₃) and amine (-NH₂) groups vs. thiol (-SH).
- Molecular Weight : Higher due to the pyrimidine ring and CF₃ group.
Functional and Pharmacological Differences :
- The pyrimidin-2-amine derivative acts as a potentiator of the HMRGX1 receptor, demonstrating efficacy in preclinical pain models .
3-Methyltetrahydropyran-3-amine hydrochloride
Structural Differences :
- Core scaffold : Tetrahydropyran (oxygen-containing ring) vs. linear butane chain.
- Functional Groups: Amine (-NH₂) and methyl group vs. thiol and difluorophenoxy.
Research Findings and Mechanistic Insights
- The 2,6-difluoro isomer in the pyrimidine derivative improves receptor selectivity due to its bulkier geometry, as evidenced in HMRGX1 receptor studies .
- Thiol vs. Amine Reactivity: Thiols are prone to oxidation, limiting the shelf-life of this compound. In contrast, the amine group in pyrimidin-2-amine derivatives offers better stability and hydrogen-bonding capacity for receptor interactions.
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